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Compound of Interest

Compound Name: Caffeine salicylate

Cat. No.: B13766560

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine, a widely consumed psychoactive substance, and salicylic acid, a key component in
many pharmaceutical formulations, can form a co-crystal, caffeine salicylate. This co-crystal
structure is of significant interest to the pharmaceutical industry as it can alter the
physicochemical properties of both parent molecules, such as solubility, stability, and
bioavailability. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical
technique for the unambiguous structural elucidation of such co-crystals, both in solution and in
the solid state.

This document provides detailed application notes and protocols for the use of 1H and 13C NMR
spectroscopy in the structural characterization of caffeine salicylate. The formation of a
hydrogen bond between the acidic proton of salicylic acid and the nitrogen atom of the
imidazole ring in caffeine is a key feature that can be readily identified by characteristic
changes in chemical shifts. By comparing the NMR spectra of the co-crystal with those of the
individual components, the precise nature of the intermolecular interactions can be determined.

Data Presentation: *H and **C NMR Chemical Shifts
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The following tables summarize the *H and 3C NMR chemical shifts for caffeine, salicylic acid,
and the predicted shifts for caffeine salicylate in a common deuterated solvent, such as
DMSO-ds. The predicted shifts for caffeine salicylate are based on the expected electronic
effects of hydrogen bonding and intermolecular interactions observed in similar co-crystal
systems.

Table 1: 1H NMR Chemical Shift Data (o, ppm) in DMSO-de

Predicted )
Proton ) o ) ] Expected Shift
] Caffeine Salicylic Acid Caffeine
Assignment _ Change (Ad)
Salicylate

Caffeine
H-8 ~7.95 - ~8.10 - 8.20 Downfield
N1-CHs ~3.20 - ~3.25-3.30 Downfield
N3-CHs ~3.40 - ~3.45 - 3.50 Downfield
N7-CHs ~3.85 - ~3.90 - 3.95 Downfield
Salicylic Acid

Upfield/Downfiel
H-3 - ~7.85 ~7.80-7.90 g

Upfield/Downfiel
H-4 - ~6.90 ~6.85 - 6.95 g

Upfield/Downfiel
H-5 - ~7.45 ~7.40-7.50 d

Upfield/Downfiel
H-6 - ~6.95 ~6.90 - 7.00 g

] Significant

-COOH - ~13.0 (broad) Shifted or absent

change
-OH - ~9.5 (broad) Shifted Downfield

Table 2: 13C NMR Chemical Shift Data (8, ppm) in DMSO-ds
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Predicted :
Carbon ) o ] ] Expected Shift
_ Caffeine Salicylic Acid Caffeine
Assignment _ Change (Ad)
Salicylate
Caffeine
C-2 ~151.0 - ~151.0-151.5 Minimal
C-4 ~155.0 - ~155.0 - 155.5 Minimal
C-5 ~107.0 - ~107.5-108.0 Downfield
C-6 ~148.5 - ~148.5 - 149.0 Minimal
C-8 ~141.5 - ~142.0 - 143.0 Downfield
N1-CHs ~27.5 - ~27.5-28.0 Minimal
N3-CHs ~29.5 - ~29.5-30.0 Minimal
N7-CHs ~33.0 - ~33.0-335 Minimal
Salicylic Acid
Upfield/Downfiel
C-1 - ~117.5 ~117.0-118.0 q
Upfield/Downfiel
C-2 - ~161.0 ~160.5-161.5 d
Upfield/Downfiel
C-3 - ~119.0 ~118.5-119.5 d
Upfield/Downfiel
C-4 - ~135.5 ~135.0- 136.0 q
Upfield/Downfiel
C-5 - ~122.5 ~122.0-123.0 d
Upfield/Downfiel
C-6 - ~130.0 ~129.5-130.5 d
-COOH - ~172.5 ~173.0-174.0 Downfield
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Experimental Protocols
Synthesis of Caffeine Salicylate Co-crystal

Materials:

o Caffeine (anhydrous)

» Salicylic acid

o Methanol (analytical grade)

e Mortar and pestle

 Stir plate and stir bar

o Crystallization dish

Protocol:

o Accurately weigh equimolar amounts of caffeine and salicylic acid.

o Gently grind the two solids together in a mortar and pestle for 5-10 minutes to ensure
intimate mixing.

o Transfer the mixture to a clean, dry beaker.

o Add a minimal amount of methanol to the mixture and stir until all solids are dissolved.
Gentle heating may be applied if necessary.

 Allow the solution to cool to room temperature.

o Transfer the solution to a crystallization dish and cover it loosely with perforated aluminum
folil.

» Allow the solvent to evaporate slowly in a fume hood at room temperature.

o Crystals of caffeine salicylate should form within 24-48 hours.
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o Collect the crystals by filtration and wash with a small amount of cold methanol.

e Dry the crystals under vacuum.

NMR Sample Preparation

Materials:

Caffeine salicylate crystals

Deuterated dimethyl sulfoxide (DMSO-ds)

NMR tubes (5 mm)

Vortex mixer

Pipettes
Protocol:

e Accurately weigh 5-10 mg of the dried caffeine salicylate crystals.

Transfer the crystals into a clean, dry vial.

Add approximately 0.6-0.7 mL of DMSO-ds to the vial.

Gently vortex the vial until the sample is completely dissolved.

Using a pipette, transfer the solution into a 5 mm NMR tube.

Cap the NMR tube securely.

NMR Data Acquisition

Instrumentation:
e 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

H NMR Acquisition Parameters (Example):
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e Pulse Program: zg30 (or similar standard 1D proton experiment)
e Solvent: DMSO

e Temperature: 298 K

o Spectral Width: 16 ppm

e Number of Scans: 16

o Relaxation Delay (d1): 1 s

e Acquisition Time: ~2 s

13C NMR Acquisition Parameters (Example):

Pulse Program: zgpg30 (or similar proton-decoupled 1D carbon experiment)
e Solvent: DMSO

e Temperature: 298 K

e Spectral Width: 240 ppm

e Number of Scans: 1024 or more (depending on sample concentration)

¢ Relaxation Delay (d1): 2 s

e Acquisition Time: ~1 s

Data Processing and Analysis

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

» Phase correct the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak of DMSO-ds (0 = 2.50 ppm
for 1H and & = 39.52 ppm for 13C).
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 Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.

e Assign the peaks in both *H and 3C NMR spectra to the respective nuclei in caffeine and

salicylic acid.

o Compare the chemical shifts of the caffeine salicylate co-crystal with those of pure caffeine
and salicylic acid to identify shifts indicative of intermolecular interactions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of caffeine

salicylate and the key intermolecular interaction.
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Experimental workflow for caffeine salicylate structural elucidation.
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Key hydrogen bonding interaction in caffeine salicylate.

 To cite this document: BenchChem. [Application Notes and Protocols: Structural Elucidation
of Caffeine Salicylate using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13766560#nmr-spectroscopy-for-
structural-elucidation-of-caffeine-salicylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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